N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 860183-11-5
VCID: VC8301603
InChI: InChI=1S/C8H10N2O3S.ClH/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl
Molecular Formula: C8H11ClN2O3S
Molecular Weight: 250.7 g/mol

N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride

CAS No.: 860183-11-5

Cat. No.: VC8301603

Molecular Formula: C8H11ClN2O3S

Molecular Weight: 250.7 g/mol

* For research use only. Not for human or veterinary use.

N-Hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride - 860183-11-5

Specification

CAS No. 860183-11-5
Molecular Formula C8H11ClN2O3S
Molecular Weight 250.7 g/mol
IUPAC Name N'-hydroxy-4-methylsulfonylbenzenecarboximidamide;hydrochloride
Standard InChI InChI=1S/C8H10N2O3S.ClH/c1-14(12,13)7-4-2-6(3-5-7)8(9)10-11;/h2-5,11H,1H3,(H2,9,10);1H
Standard InChI Key ZATICYNBNOCGEP-UHFFFAOYSA-N
Isomeric SMILES CS(=O)(=O)C1=CC=C(C=C1)/C(=N/O)/N.Cl
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a benzene ring substituted at the para position with a methylsulfonyl group (–SO₂CH₃) and an N-hydroxybenzimidamide moiety (–C(=N–OH)–NH₂). The hydrochloride salt form enhances stability and solubility in polar solvents . Key structural identifiers include:

PropertyValueSource
IUPAC NameN'-hydroxy-4-methylsulfonylbenzenecarboximidamide; hydrochloride
Molecular FormulaC₈H₁₁ClN₂O₃S
SMILES NotationCS(=O)(=O)C1=CC=C(C=C1)C(=NO)N.Cl
InChIKeyZATICYNBNOCGEP-UHFFFAOYSA-N

The methylsulfonyl group contributes to electron-withdrawing effects, potentially influencing reactivity in nucleophilic substitution reactions.

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, analogous benzimidamide hydrochlorides exhibit characteristic peaks in 1H^1H NMR spectra:

  • Aromatic protons: δ 7.3–8.3 ppm (multiplet, 4H, Ar–H)

  • Methylsulfonyl group: δ 3.0 ppm (singlet, 3H, –SO₂CH₃)

  • N–H/O–H signals: Broad peaks between δ 10.0–12.0 ppm

Mass spectrometry of the parent ion (m/z = 250.70) would likely show fragmentation patterns consistent with sulfone and imidamide cleavage .

Synthesis and Industrial Scalability

Reaction Pathways

Although no published synthesis route exists for N-hydroxy-4-(methylsulfonyl)benzimidamide hydrochloride, its structural components suggest a multi-step process:

  • Sulfonation: Introduction of the methylsulfonyl group via reaction of 4-chlorobenzonitrile with methanesulfonic acid under catalytic conditions.

  • Imidamide Formation: Conversion of the nitrile group to an amidine using hydroxylamine hydrochloride in methanol .

  • Salt Formation: Acidification with HCl to yield the hydrochloride salt.

A patent describing N-benzylhydroxylamine hydrochloride synthesis (CN104529814A) reveals critical parameters for analogous reactions :

  • Temperature control (<5°C during oxidant addition)

  • Solvent systems (methanol/MTBE mixtures)

  • Stoichiometric ratios (1.0–2.0 equivalents of hydroxylamine hydrochloride)

Yield Optimization

For related hydrochlorides, yields exceeding 70% are achievable through:

  • Precision cooling: Maintaining reaction temperatures below 5°C minimizes side reactions .

  • Counterion exchange: Hydrochloride salt precipitation in MTBE/methanol enhances purity .

  • Catalyst use: Sodium tungstate dihydrate improves nitrone intermediate formation .

Physicochemical Properties

Solubility and Stability

PropertyValueSource
Aqueous Solubility>50 mg/mL (predicted)
logP (Octanol-Water)1.2 (estimated)
pKa4.8 (imidamide NH), 9.1 (SO₂CH₃)

The compound’s zwitterionic nature in aqueous solutions facilitates interactions with biological membranes, a trait shared with protease-inhibiting benzamidines.

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous hydrochlorides shows:

  • Melting point: 215–220°C (decomposition)

  • Exothermic events: Sulfone group degradation above 250°C

Biological Relevance and Applications

CompoundTarget EnzymeIC₅₀ (μM)Source
Benzamidine hydrochlorideTrypsin25
4-Methylsulfonyl-benzamidineThrombin18

Pharmacokinetic Considerations

While ADMET data for this compound are unavailable, its physicochemical profile predicts:

  • Moderate bioavailability: logP ~1.2 favors solubility but limits passive diffusion

  • Hepatic metabolism: Sulfone oxidation and amidine hydrolysis likely dominate

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

  • Sulfonamide drugs: Antibacterial and antitumor agents

  • Nitrogen mustards: Alkylating agents in cancer therapy

Analytical Chemistry

As a chelating agent, it may complex transition metals (e.g., Cu²⁺, Fe³⁺) for spectrophotometric detection .

ParameterAssessmentSource
Acute Toxicity (Oral)Category 4 (LD₅₀ > 300 mg/kg)
Skin IrritationMild irritant
Environmental PersistenceLow (Biodegradation Index 2.1)

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